![molecular formula C12H27N3S3 B12514235 1,3,5-Tris[2-(methylsulfanyl)ethyl]-1,3,5-triazinane CAS No. 820241-34-7](/img/structure/B12514235.png)
1,3,5-Tris[2-(methylsulfanyl)ethyl]-1,3,5-triazinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Tris[2-(methylsulfanyl)ethyl]-1,3,5-triazinane is a chemical compound belonging to the class of triazines Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of three 2-(methylsulfanyl)ethyl groups attached to the triazine ring
Vorbereitungsmethoden
The synthesis of 1,3,5-Tris[2-(methylsulfanyl)ethyl]-1,3,5-triazinane typically involves the reaction of triazine derivatives with 2-(methylsulfanyl)ethyl groups. One common method involves the use of 1,3,5-triazine as a starting material, which undergoes nucleophilic substitution reactions with 2-(methylsulfanyl)ethyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1,3,5-Tris[2-(methylsulfanyl)ethyl]-1,3,5-triazinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,3,5-Tris[2-(methylsulfanyl)ethyl]-1,3,5-triazinane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in studying metal ion interactions in biological systems.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 1,3,5-Tris[2-(methylsulfanyl)ethyl]-1,3,5-triazinane involves its ability to form stable complexes with metal ions. The sulfur atoms in the 2-(methylsulfanyl)ethyl groups act as ligands, coordinating with metal ions to form stable chelates. This coordination can influence the reactivity and stability of the metal ions, making the compound useful in various applications, including catalysis and radiopharmaceuticals.
Vergleich Mit ähnlichen Verbindungen
1,3,5-Tris[2-(methylsulfanyl)ethyl]-1,3,5-triazinane can be compared with other similar compounds, such as:
1,3,5-Triazine: The parent compound, which lacks the 2-(methylsulfanyl)ethyl groups.
1,3,5-Tris[2-(methylsulfanyl)ethyl]-1,3,5-triazacyclododecane: A similar compound with a larger ring size and different coordination properties.
1,4,7,10-Tetrakis[2-(methylsulfanyl)ethyl]-1,4,7,10-tetrazacyclododecane: Another related compound with four 2-(methylsulfanyl)ethyl groups and a different ring structure. The uniqueness of this compound lies in its specific ring size and the presence of three 2-(methylsulfanyl)ethyl groups, which confer distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
820241-34-7 |
|---|---|
Molekularformel |
C12H27N3S3 |
Molekulargewicht |
309.6 g/mol |
IUPAC-Name |
1,3,5-tris(2-methylsulfanylethyl)-1,3,5-triazinane |
InChI |
InChI=1S/C12H27N3S3/c1-16-7-4-13-10-14(5-8-17-2)12-15(11-13)6-9-18-3/h4-12H2,1-3H3 |
InChI-Schlüssel |
GZKLDLFFKKDVMM-UHFFFAOYSA-N |
Kanonische SMILES |
CSCCN1CN(CN(C1)CCSC)CCSC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


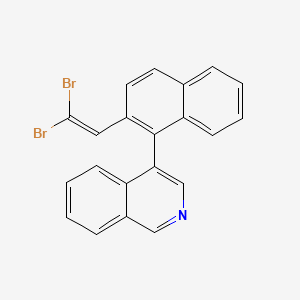
![5-Amino-6-({5-amino-6-[(5-amino-6-{[5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}-4-hydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl}oxy)-2-(hydroxymethyl)oxane-3,4-diol tetrahydrochloride](/img/structure/B12514165.png)
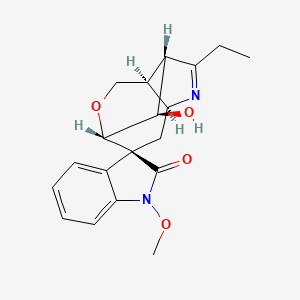
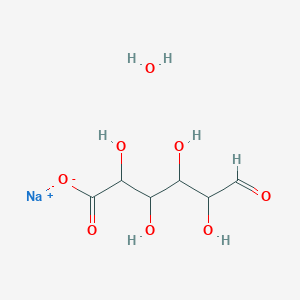
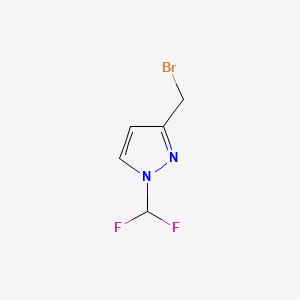
![4-[5-(Naphthalen-1-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12514189.png)
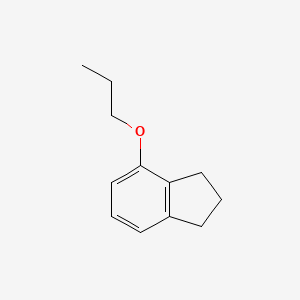
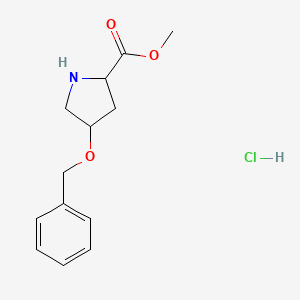
![3-[2-(2-Bromo-1H-indole-3-yl)ethyl]quinazoline-4(3H)-one](/img/structure/B12514216.png)
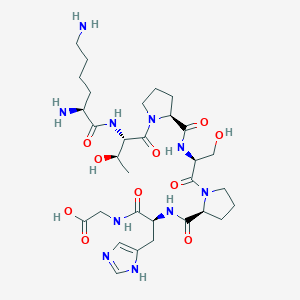
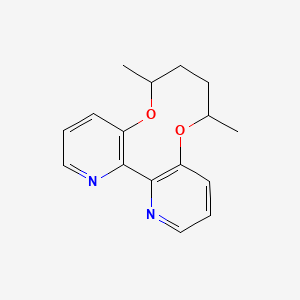
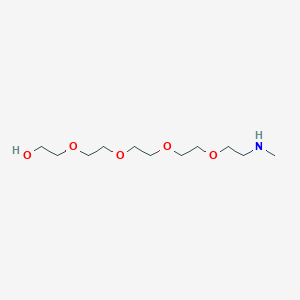
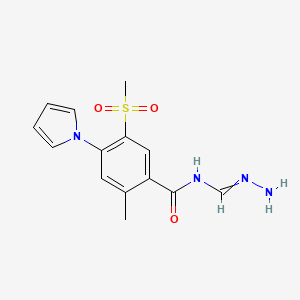
![1-[2-(2,5-Dimethylphospholan-1-yl)ethyl]-2,5-dimethylphospholane](/img/structure/B12514242.png)
